molecular formula C27H32N4O7S B1662610 SSR69071 CAS No. 344930-95-6

SSR69071

Cat. No.: B1662610
CAS No.: 344930-95-6
M. Wt: 556.6 g/mol
InChI Key: DRZXDZYWZSKFDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SSR 69071 (CAS 344930-95-6) is a high-affinity, orally active inhibitor of human leukocyte elastase (HLE), also known as neutrophil elastase. Its chemical structure is 2-[[6-methoxy-4-(1-methylethyl)-1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl]methoxy]-9-[2-(1-piperidinyl)ethoxy]-4H-pyrido[1,2-a]pyrimidin-4-one, with a molecular weight of 556.63 g/mol and purity ≥98% . SSR 69071 exhibits potent inhibitory activity against HLE, with an IC50 of 3.9 nM in enzymatic assays, and demonstrates species selectivity (Ki values: 0.017 nM for human HLE, 1.70 nM for rabbit, 3.01 nM for dog, and >100 nM for rat) .

Its oral bioavailability distinguishes it from many elastase inhibitors requiring parenteral administration .

Properties

IUPAC Name

6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O7S/c1-18(2)20-14-19(36-3)15-22-25(20)27(33)31(39(22,34)35)17-38-23-16-24(32)30-11-7-8-21(26(30)28-23)37-13-12-29-9-5-4-6-10-29/h7-8,11,14-16,18H,4-6,9-10,12-13,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZXDZYWZSKFDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=CC(=C1)OC)S(=O)(=O)N(C2=O)COC3=CC(=O)N4C=CC=C(C4=N3)OCCN5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047368
Record name SSR69071
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344930-95-6
Record name SSR-69071
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0344930956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SSR69071
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SSR-69071
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z96REB2D8H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Core Structural Components

SSR 69071 comprises two primary heterocyclic systems:

  • A 1,2-benzisothiazol-3(2H)-one-1,1-dioxide moiety substituted with methoxy and isopropyl groups.
  • A 4H-pyrido[1,2-a]pyrimidin-4-one ring functionalized with a piperidinyl ethoxy side chain.
    The synthesis strategy involves constructing these fragments separately before coupling them via an ether linkage.

Synthesis of the Benzisothiazolone Fragment

The benzisothiazolone core is synthesized from 2-amino-6-methoxybenzoic acid (Figure 1):

  • Isatoic anhydride formation : Treatment of 2-amino-6-methoxybenzoic acid with phosgene generates the corresponding isatoic anhydride. Methylation with methyl iodide introduces the methoxy group.
  • Cyclization with diethyl malonate : Condensation with diethyl malonate under basic conditions forms the benzisothiazolone ring. Subsequent hydrolysis and decarboxylation yield the 6-methoxy-4-isopropyl-1,1-dioxido-1,2-benzisothiazol-3(2H)-one intermediate.

Synthesis of the Pyridopyrimidinone Fragment

The pyridopyrimidinone moiety is prepared through a multi-step sequence:

  • Nucleophilic substitution : Reaction of 9-chloro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one with 2-(piperidin-1-yl)ethanol introduces the piperidinyl ethoxy side chain.
  • Etherification : The hydroxyl group at position 2 is activated for nucleophilic attack, enabling coupling with the benzisothiazolone fragment.

Convergent Coupling

The final step involves linking the two fragments via an ether bond:

  • The benzisothiazolone intermediate is functionalized with a chloromethyl group, which reacts with the pyridopyrimidinone’s hydroxyl group under basic conditions (e.g., potassium carbonate).
  • Purification via column chromatography yields SSR 69071 as an off-white solid.

Optimization Strategies and Reaction Conditions

Solubility and Stability Considerations

SSR 69071 exhibits limited aqueous solubility but is soluble in dimethyl sulfoxide (DMSO) and ethanol (Table 1):

Solvent Maximum Concentration (mg/mL) Maximum Concentration (mM)
DMSO 13.92 25
Ethanol 5.57 10

Table 1 : Solubility profile of SSR 69071.

Yield Enhancement

  • Catalytic methylation : Using potassium carbonate instead of sodium hydride during methylation improves yield and reduces side reactions.
  • Molecular sieves : Incorporating 4Å molecular sieves in coupling steps minimizes residual ester impurities, boosting purity to >98%.

Stereochemical Control

The absence of chiral centers in SSR 69071 simplifies stereochemical considerations, though regioselectivity during etherification is critical. Temperature control (5–15°C) ensures selective functionalization of the pyridopyrimidinone’s hydroxyl group.

Analytical Characterization

Spectroscopic Data

  • High-Performance Liquid Chromatography (HPLC) : Purity ≥98%.
  • Mass Spectrometry : Molecular ion peak at m/z 556.63 (C27H32N4O7S).
  • Nuclear Magnetic Resonance (NMR) : Key signals include δ 1.25 (isopropyl CH3), δ 3.72 (piperidinyl CH2), and δ 6.89 (aromatic H).

Physicochemical Properties

Property Value
Molecular Formula C27H32N4O7S
Molecular Weight 556.63 g/mol
Melting Point 180–182°C (decomposes)
Storage Conditions +4°C, protected from light

Table 2 : Physicochemical properties of SSR 69071.

Industrial-Scale Production Challenges

Raw Material Costs

  • Phosgene, used in isatoic anhydride synthesis, requires specialized handling due to toxicity.
  • Diethyl malonate and 2-(piperidin-1-yl)ethanol are commercially available but contribute to high production costs.

Chemical Reactions Analysis

Types of Reactions

SSR 69071 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents. The conditions for these reactions are carefully controlled to ensure the desired products are formed .

Major Products Formed

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure : SSR 69071 is characterized by the following chemical formula:

  • Chemical Name : 2-[[6-Methoxy-4-(1-methylethyl)-1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3 H)-yl]methoxy]-9-[2-(1-piperidinyl)ethoxy]-4 H-pyrido[1,2-a]pyrimidin-4-one
  • Molecular Weight : 556.63 g/mol
  • Purity : ≥98% (HPLC) .

Mechanism of Action : SSR 69071 exhibits high affinity for HLE with an IC50 value of 3.9 nM. It demonstrates species selectivity with Ki values significantly varying across different species (human, mouse, rat, rabbit, and porcine elastase) . The compound inhibits elastase-induced lung hemorrhage in murine models and reduces myocardial infarct size in acute coronary ischemia-reperfusion injury models .

Therapeutic Applications

SSR 69071's inhibition of leukocyte elastase positions it as a candidate for various therapeutic applications:

Acute Lung Injury and ARDS

SSR 69071 has been investigated for its efficacy in treating acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). Studies suggest that neutrophil elastase plays a pivotal role in lung tissue damage during these conditions. By inhibiting this enzyme, SSR 69071 may mitigate the inflammatory response and protect lung architecture .

Cardiovascular Protection

Research indicates that SSR 69071 can significantly reduce myocardial infarct size following ischemia-reperfusion injury. This effect is attributed to its ability to inhibit elastase-mediated tissue degradation during cardiac events .

Chronic Pain Management

Recent studies have explored the role of leukocyte elastase inhibitors like SSR 69071 in managing chronic pain states associated with neuropathic conditions and cancer. Inhibitors have shown promise in reducing spontaneous and evoked pain behaviors in animal models .

Case Studies

Case Study 1: Myocardial Ischemia-Reperfusion Injury
In a study by Bidouard et al. (2003), SSR 69071 was administered to mice subjected to ischemia-reperfusion injury. The results demonstrated a significant reduction in infarct size compared to control groups, highlighting its potential as a cardioprotective agent .

Case Study 2: Chronic Pain Models
A study published in PMC reported that SSR 69071 effectively reduced pain behaviors in mouse models of neuropathic pain induced by spinal nerve injury. The compound was administered intraperitoneally, leading to notable improvements in pain thresholds .

Data Table: Efficacy of SSR 69071 in Various Applications

ApplicationModel TypeOutcomeReference
Acute Lung InjuryMouseReduced lung hemorrhageTocris Bioscience
Myocardial Ischemia-ReperfusionMouseDecreased infarct sizeBidouard et al., 2003
Chronic PainMouseInhibited spontaneous pain behaviorsPMC Article

Mechanism of Action

SSR 69071 exerts its effects by inhibiting human leukocyte elastase. The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of elastin and other substrates. This inhibition reduces the activity of the enzyme, leading to decreased tissue damage and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key parameters of SSR 69071 and comparable HNE inhibitors:

Compound Mechanism IC50/Ki Cell Penetration Stability in Cell Models Toxicity (High Conc.) Oral Activity Selectivity
SSR 69071 Reversible 3.9 nM (IC50) Moderate Loses efficacy over 26h 12% LDH release Yes Species-selective
Sivelestat Reversible 44 nM (Ki) Moderate Stable Low No High (no inhibition of trypsin, thrombin)
Pefabloc SC Irreversible 13–130 µM (Ki) High Loses 50% activity in 26h 50% cell proliferation reduction No Low (broader protease inhibition)
DMP 777 Reversible 1.2 µM (Ki) Moderate Slow-acting over 26h Minimal No Moderate
GW311616 Reversible 0.8 µM (Ki) Moderate Slow-acting over 26h Minimal No Moderate
Alvelestat (MPH-966) Reversible 6.4 nM (Ki) High Stable Minimal Yes High

Key Findings:

Potency and Selectivity :

  • SSR 69071 has the lowest IC50 (3.9 nM) among listed compounds, outperforming sivelestat (44 nM) and alvelestat (6.4 nM) . Its species selectivity (preference for human HLE) reduces off-target effects in preclinical models .
  • Sivelestat shows exceptional specificity, avoiding inhibition of trypsin, thrombin, and other proteases even at high concentrations .

Mechanism and Stability :

  • SSR 69071 and compound 5b lose efficacy rapidly in cell culture (e.g., U937 cells), likely due to metabolic inactivation or serum interactions . In contrast, alvelestat and sivelestat maintain stability over 26 hours .
  • Irreversible inhibitors like Pefabloc SC exhibit prolonged action but higher toxicity (50% cell proliferation reduction at 300 µM) .

Therapeutic Applications :

  • SSR 69071 is uniquely effective in reducing myocardial infarction size and HLE-mediated tissue damage in wound exudates .
  • Sivelestat is clinically validated for acute lung injury but lacks oral bioavailability .

Toxicity Profile: SSR 69071 shows minor toxicity (12% LDH release at high concentrations), comparable to Pefabloc SC but safer than broader-spectrum inhibitors .

Oral Bioavailability: SSR 69071 and alvelestat are orally active, offering advantages over inhibitors like DMP 777 or sivelestat, which require intravenous administration .

Biological Activity

SSR 69071 is a small molecule compound developed primarily as a potent inhibitor of human leukocyte elastase (HLE). It has been studied for its potential therapeutic applications in various conditions, including inflammatory diseases and cardiac injuries. This article delves into the biological activity of SSR 69071, highlighting its mechanism of action, efficacy in different models, and relevant case studies.

SSR 69071 functions by inhibiting neutrophil elastase, an enzyme that plays a significant role in tissue damage during inflammation. The compound demonstrates high affinity for HLE, with an inhibition constant (IC50) reported at approximately 3.9 nM . This selective inhibition helps mitigate the pathological effects associated with excessive elastase activity, particularly in conditions such as chronic obstructive pulmonary disease (COPD) and ischemia-reperfusion injury.

Key Characteristics

PropertyValue
Drug TypeSmall molecule
SynonymsSSR-69071
TargetELA2 (Elastase)
MechanismElastase inhibitor
Therapeutic AreasNeoplasms, Infectious Diseases, Congenital Disorders
Clinical StatusDiscontinued

Inhibition Studies

SSR 69071 has shown remarkable potency in various preclinical models. For instance:

  • Inhibition of HLE : In vitro studies have established SSR 69071 as a high-affinity inhibitor of HLE, with a Ki value of 0.0168 nM .
  • Ex Vivo Efficacy : In bronchoalveolar lavage fluid from mice treated with SSR 69071, significant inhibition of HLE was observed .

Efficacy in Animal Models

  • Acute Lung Injury : SSR 69071 significantly reduced acute lung hemorrhage induced by HLE in mice, with an effective dose (ED50) of 2.8 mg/kg .
  • Paw Edema Model : The compound effectively prevented edema induced by carrageenan and HLE in rats, demonstrating its anti-inflammatory properties with ED50 values of 2.2 mg/kg and 2.7 mg/kg respectively .
  • Cardiac Protection : In studies involving ischemia-reperfusion injury in rabbits, SSR 69071 reduced myocardial infarct size by approximately 39% when administered before ischemia and by 37% just before reperfusion . This suggests its potential role in protecting cardiac tissues during acute ischemic events.

Colitis Model

A study indicated that administration of SSR 69071 ameliorated DSS-induced colitis in SLPI-deficient mice by preventing intestinal epithelial barrier dysfunction caused by excessive neutrophil elastase activity . This finding underscores the therapeutic potential of SSR 69071 in managing inflammatory bowel diseases.

Cardiac Ischemia

In a controlled study involving anesthetized rabbits subjected to coronary artery occlusion, SSR 69071 was shown to decrease myocardial damage significantly, highlighting its potential application in treating acute coronary syndromes .

Q & A

Q. What is the molecular mechanism of SSR 69071 in inhibiting human leukocyte elastase (HLE), and how does its binding affinity compare across species?

SSR 69071 is a high-affinity, orally active HLE inhibitor with an IC50 of 3.9 nM and species-specific Ki values (e.g., 0.017 nM for human HLE vs. >100 nM for others) . Its mechanism involves a flexible structural loop that adapts to the enzyme's active site, blocking substrate access and ensuring slow dissociation kinetics for prolonged inhibition . Researchers should validate cross-species selectivity using kinetic assays (e.g., pre-steady-state kon/koff measurements) to avoid misinterpretations in preclinical models .

Q. How can researchers design in vivo experiments to evaluate SSR 69071's efficacy in ischemia-reperfusion injury models?

Key parameters include:

  • Dosage : Use an ID50 of 2.8 mg/kg (mouse HLE-induced lung hemorrhage model) as a baseline, adjusting for route (oral administration is effective) .
  • Endpoints : Measure infarct size reduction in coronary artery occlusion models and monitor biomarkers like r1-ACT cleavage (via LC-MS) to confirm target engagement .
  • Controls : Include sham-operated animals and comparator inhibitors (e.g., sivelestat) to contextualize efficacy .

Advanced Research Questions

Q. What experimental strategies are recommended to address discrepancies in SSR 69071's inhibitory stability observed in different cell-based assays?

In U937 cell cultures, SSR 69071 retains stability over 26 hours, unlike Pefabloc SC or compound 5b, which degrade rapidly . To resolve stability issues:

  • Pre-incubation : Test inhibitor activity in serum-free media to rule out protein-binding interference.
  • Metabolite screening : Use LC-MS to identify degradation products in prolonged assays.
  • Kinetic validation : Compare intracellular vs. extracellular inhibition via kon/koff rate calculations .

Q. How does the selectivity profile of SSR 69071 for HLE impact the interpretation of its therapeutic effects in complex biological systems?

SSR 69071 shows >1,000-fold selectivity for HLE over related proteases (e.g., trypsin, thrombin) , but off-target effects may arise in multi-enzyme environments (e.g., wound exudates). To isolate HLE-specific effects:

  • Multi-analyte profiling : Combine SSR 69071 with broad-spectrum protease inhibitors (e.g., AAF-CMK) to suppress confounding enzymes .
  • Genetic models : Use HLE-knockout animals or siRNA-treated cells to confirm pathway specificity .

Q. What methodological considerations are critical when analyzing SSR 69071's role in neutrophil elastase-mediated tissue repair processes?

In chronic wound models, SSR 69071 inhibits HLE-mediated cleavage of α1-ACT, a key repair protein . To replicate this:

  • Sample preparation : Use fresh wound exudates to preserve protease activity.
  • Dose-response : Titrate SSR 69071 (0.1–10 µM) to establish concentration-dependent inhibition of r1-ACT fragmentation .
  • Control for MMPs : Include EDTA or doxycycline to exclude metalloproteinase contributions .

Data Analysis and Contradiction Resolution

Q. How can researchers reconcile conflicting data on SSR 69071's efficacy in extracellular vs. intracellular HLE inhibition?

SSR 69071’s efficacy varies due to differential bioavailability in cellular compartments:

  • Compartmental assays : Use membrane-impermeable inhibitors (e.g., eglin C) to distinguish extracellular HLE activity .
  • Subcellular fractionation : Isolate cytosolic vs. extracellular fractions post-treatment to quantify inhibitor distribution .

Q. What statistical approaches are recommended for comparative studies of SSR 69071 and other HLE inhibitors (e.g., sivelestat)?

  • Non-linear regression : Fit dose-response curves to calculate IC50/EC50 values for direct potency comparisons .
  • ANOVA with post-hoc tests : Use Tukey’s HSD to assess significance in multi-group studies (e.g., infarct size reduction across inhibitor cohorts) .

Experimental Design Optimization

Q. How should researchers optimize in vitro assays to account for SSR 69071's slow dissociation kinetics?

  • Pre-equilibrium incubation : Pre-incubate SSR 69071 with HLE for 30–60 minutes before adding substrates to ensure binding saturation .
  • Time-resolved measurements : Use stopped-flow spectroscopy to capture kon/koff rates and adjust assay timelines accordingly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SSR69071
Reactant of Route 2
Reactant of Route 2
SSR69071

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.